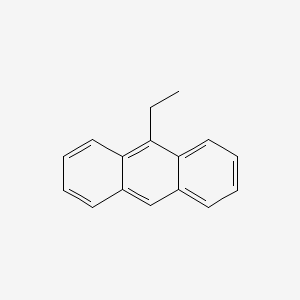

9-Ethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

605-83-4 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

9-ethylanthracene |

InChI |

InChI=1S/C16H14/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-11H,2H2,1H3 |

InChI Key |

ZFBBPVJBVIJQCE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 9-Ethylanthracene via Friedel-Crafts Acylation and Subsequent Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable two-step method for the synthesis of 9-ethylanthracene. Direct Friedel-Crafts ethylation of anthracene is often challenging due to issues of polyalkylation and carbocation rearrangement. Therefore, a more controlled and higher-yielding approach involves an initial Friedel-Crafts acylation to form 9-acetylanthracene, followed by the reduction of the acetyl group to an ethyl group. This document details the experimental protocols for both steps, presents quantitative data in a structured format, and illustrates the reaction workflow and mechanism.

Two-Step Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-reaction sequence. The first step is the Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 9-acetylanthracene. The subsequent step involves the reduction of the carbonyl group of 9-acetylanthracene to a methylene group, yielding the final product, this compound. The Clemmensen reduction, which utilizes a zinc amalgam in the presence of a strong acid, is a classic and effective method for this transformation.[1]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene

This procedure is adapted from a well-established protocol for the acetylation of anthracene.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthracene | 178.23 | 50.0 g | 0.28 |

| Anhydrous Benzene | 78.11 | 320 mL | - |

| Acetyl Chloride | 78.50 | 120 mL | 1.68 |

| Anhydrous Aluminum Chloride | 133.34 | 75.0 g | 0.56 |

| Ice | - | As needed | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| 95% Ethanol | 46.07 | 100-150 mL | - |

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a calcium chloride drying tube, suspend 50.0 g (0.28 mole) of purified anthracene in 320 mL of anhydrous benzene and 120 mL (1.68 moles) of acetyl chloride.

-

Cool the flask in an ice-calcium chloride bath to maintain a temperature between -5°C and 0°C.

-

Gradually add 75.0 g (0.56 mole) of anhydrous aluminum chloride in small portions, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Allow the reaction temperature to slowly rise to 10°C. A red complex will form.

-

Collect the red complex by suction filtration on a sintered-glass funnel and wash it thoroughly with dry benzene.

-

In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

-

Add the collected complex in small portions to the ice-hydrochloric acid mixture with stirring.

-

Allow the mixture to warm to room temperature. The crude 9-acetylanthracene will precipitate.

-

Collect the crude product by suction filtration.

-

Purify the crude product by digesting it in 100-150 mL of boiling 95% ethanol for 20 minutes.

-

Cool the suspension and filter to remove any unreacted anthracene.

-

The filtrate, upon cooling (finally to 0-5°C), will yield crystalline 9-acetylanthracene.

-

A second recrystallization from 95% ethanol may be performed to obtain a product with a melting point of 75-76°C. The expected yield is approximately 35-37 g (57-60%).[2]

Step 2: Clemmensen Reduction of 9-Acetylanthracene to this compound

This is a generalized procedure for the Clemmensen reduction of aryl ketones and can be adapted for 9-acetylanthracene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 9-Acetylanthracene | 220.27 | 10.0 g | 0.045 |

| Zinc, Mossy | 65.38 | 20 g | 0.306 |

| Mercuric Chloride | 271.52 | 2 g | 0.007 |

| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |

| Water | 18.02 | 15 mL | - |

| Toluene | 92.14 | 20 mL | - |

Procedure:

-

Preparation of Zinc Amalgam: In a flask, mix 20 g of mossy zinc with a solution of 2 g of mercuric chloride in 20 mL of water and 1 mL of concentrated hydrochloric acid. Shake for 5 minutes. Decant the aqueous solution.

-

To the freshly prepared zinc amalgam, add 15 mL of water, 30 mL of concentrated hydrochloric acid, and 20 mL of toluene.

-

Add 10.0 g (0.045 mole) of 9-acetylanthracene to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added periodically to maintain the acidic conditions.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer (toluene) and extract the aqueous layer with additional toluene.

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the anthracene ring.

Data Summary

Table 1: Reaction Parameters for the Synthesis of 9-Acetylanthracene

| Parameter | Value | Reference |

| Anthracene | 50.0 g (0.28 mol) | [2] |

| Acetyl Chloride | 120 mL (1.68 mol) | [2] |

| Aluminum Chloride | 75.0 g (0.56 mol) | [2] |

| Solvent | Anhydrous Benzene (320 mL) | [2] |

| Temperature | -5°C to 10°C | [2] |

| Reaction Time | ~1 hour | [2] |

| Yield | 35-37 g (57-60%) | [2] |

Table 2: General Reaction Parameters for the Clemmensen Reduction

| Parameter | General Conditions | Reference |

| Substrate | Aryl Alkyl Ketone | |

| Reducing Agent | Zinc Amalgam (Zn(Hg)) | |

| Acid | Concentrated Hydrochloric Acid | |

| Solvent | Toluene (or other inert solvent) | |

| Temperature | Reflux | |

| Reaction Time | 4-6 hours | |

| Yield | Varies depending on substrate | - |

Safety Considerations

-

Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Benzene is a known carcinogen and should be handled with extreme care.

-

Clemmensen Reduction: This reaction involves the use of concentrated hydrochloric acid, which is highly corrosive. The preparation of zinc amalgam involves mercuric chloride, which is highly toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

Photophysical Properties of 9-Ethylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest within the scientific community due to their unique photophysical properties. These properties, including their characteristic absorption and fluorescence spectra, high fluorescence quantum yields, and discernible fluorescence lifetimes, make them valuable tools in a variety of applications, from fluorescent probes and sensors to organic light-emitting diodes (OLEDs). This technical guide focuses on the photophysical characteristics of a specific derivative, 9-Ethylanthracene.

While extensive data is available for the parent anthracene molecule, specific quantitative photophysical data for this compound is not readily found in publicly available literature. Therefore, this guide will provide a comprehensive overview of the expected photophysical behavior of this compound based on the known properties of anthracene and other 9-alkylanthracene derivatives. It will also detail the standard experimental protocols used to characterize these properties.

Core Photophysical Properties

The photophysical properties of aromatic molecules like this compound are governed by the transitions between electronic energy states. The absorption of a photon excites the molecule from its ground state (S₀) to a higher singlet excited state (Sₙ). The molecule then rapidly relaxes non-radiatively to the lowest singlet excited state (S₁). From the S₁ state, the molecule can return to the ground state through several pathways, including fluorescence (emission of a photon) or non-radiative decay.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables provide data for the parent compound, anthracene, to serve as a reference. The photophysical properties of this compound are expected to be similar, with slight shifts in the absorption and emission maxima due to the presence of the ethyl substituent.

Table 1: Absorption and Emission Maxima of Anthracene in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Cyclohexane | 356, 375, 394 | 380, 401, 425 |

| Ethanol | 356, 375, 394 | 381, 403, 427 |

| Acetonitrile | 355, 374, 393 | 382, 404, 428 |

| Toluene | 357, 376, 395 | 384, 406, 430 |

Note: Data for anthracene is provided as a reference. The absorption and emission peaks of this compound are expected to show a small bathochromic (red) shift due to the electron-donating nature of the ethyl group.

Table 2: Fluorescence Quantum Yield and Lifetime of Anthracene in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 0.27 - 0.36 | 4.9 - 5.3 |

| Ethanol | 0.27 | 4.1 - 5.1 |

| Toluene | 0.29 | 4.7 |

Note: The fluorescence quantum yield and lifetime of this compound are anticipated to be comparable to those of anthracene.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Measurement: A cuvette containing the pure solvent is used as a reference. The absorption spectrum of the sample is recorded over a specific wavelength range (e.g., 200-500 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum and to determine the fluorescence quantum yield.

Methodology for Emission Spectrum:

-

Sample Preparation: A dilute solution of this compound is prepared, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used for the measurement.

-

Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima. The emission spectrum is then recorded at a 90-degree angle to the excitation beam, scanning a range of longer wavelengths.

Methodology for Relative Fluorescence Quantum Yield:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen (e.g., quinine sulfate or 9,10-diphenylanthracene).

-

Measurement: The absorption and fluorescence emission spectra of both the standard and the sample are measured under identical experimental conditions (excitation wavelength, slit widths, and solvent). The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be nearly identical.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state.

Methodology using Time-Correlated Single Photon Counting (TCSPC):

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement: The sample is excited by a short pulse of light. The detector registers the arrival time of the first emitted photon relative to the excitation pulse. This process is repeated thousands or millions of times.

-

Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).

Mandatory Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions that occur in this compound upon absorption of light and subsequent relaxation pathways.

Caption: A simplified Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the key steps involved in the experimental characterization of the photophysical properties of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

Fluorescence Lifetime of 9-Ethylanthracene and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Lifetime

Fluorescence lifetime (τ) is an intrinsic characteristic of a fluorophore, representing the average time it spends in the excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the fluorophore's molecular environment, making it a powerful tool in various scientific disciplines, including drug discovery, materials science, and cellular imaging. Factors such as solvent polarity, viscosity, temperature, and the presence of quenchers can significantly influence the fluorescence lifetime.

Experimental Determination of Fluorescence Lifetime

The most common and robust technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC). This method offers high sensitivity and temporal resolution.

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical method that measures the time difference between the excitation of a sample by a pulsed light source and the detection of the first emitted photon. By repeating this measurement millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile of the sample.

Detailed Experimental Protocol for TCSPC

Objective: To measure the fluorescence lifetime of an anthracene derivative in a specific solvent.

Materials and Equipment:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder/cuvette

-

Monochromator or bandpass filter for wavelength selection

-

Photomultiplier tube (PMT) or single-photon avalanche diode (SPAD) detector

-

TCSPC electronics (Constant Fraction Discriminators (CFDs), Time-to-Amplitude Converter (TAC), Analog-to-Digital Converter (ADC), and multichannel analyzer (MCA))

-

Computer with data acquisition and analysis software

-

Fluorophore solution (e.g., anthracene derivative dissolved in the solvent of interest)

-

Scattering solution for Instrument Response Function (IRF) measurement (e.g., a dilute suspension of non-dairy creamer or Ludox)

Procedure:

-

Instrument Warm-up: Allow the light source, detector, and electronics to warm up for at least 30 minutes to ensure stable operation.

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Place the cuvette in the sample holder.

-

Set the excitation wavelength to the desired value for the fluorophore.

-

Set the emission monochromator or filter to the same wavelength as the excitation.

-

Acquire the IRF by collecting the scattered light. The IRF represents the temporal profile of the excitation pulse as convoluted by the detection system.

-

-

Sample Preparation:

-

Prepare a dilute solution of the anthracene derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which is a known fluorescence quencher.

-

-

Sample Measurement:

-

Replace the scattering solution with the sample solution in the sample holder.

-

Set the excitation wavelength to the absorption maximum of the fluorophore.

-

Set the emission monochromator to the fluorescence emission maximum.

-

Acquire the fluorescence decay data until a sufficient number of photon counts (typically 10,000 to 100,000 in the peak channel) are collected to ensure good statistical accuracy.

-

-

Data Analysis:

-

Load the IRF and the sample decay data into the analysis software.

-

Perform deconvolution of the sample decay with the IRF.

-

Fit the deconvoluted decay data to a suitable decay model (e.g., single, multi-exponential, or complex). The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

The fitting procedure will yield the fluorescence lifetime(s) (τ) and their relative amplitudes.

-

Data Presentation: Fluorescence Lifetimes of Anthracene Derivatives

While specific data for 9-Ethylanthracene is scarce, the following table summarizes the fluorescence lifetimes of the parent compound, anthracene, and another closely related derivative, 9-methylanthracene, in different environments. This data provides a valuable point of reference for understanding the expected behavior of 9-substituted anthracenes.

| Compound | Solvent/Environment | Fluorescence Lifetime (τ) [ns] |

| Anthracene | Crystalline | 10 - 31.6 |

| 9-Methylanthracene | Supersonic Free Jet | - |

Note: The fluorescence lifetime of crystalline anthracene is highly dependent on the crystal thickness and the mode of excitation due to self-absorption effects.

Visualizations

Experimental Workflow for TCSPC

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Jablonski Diagram for Photophysical Processes

Caption: Jablonski diagram illustrating key photophysical processes.

Conclusion

The fluorescence lifetime is a powerful parameter for probing the local environment of a fluorophore. While a comprehensive dataset for the fluorescence lifetime of this compound in various solvents is not currently available in the literature, this guide provides the detailed experimental protocol necessary for its determination using the robust TCSPC technique. The provided data for related anthracene derivatives serves as a useful benchmark for such investigations. The presented workflows and diagrams offer a clear visual representation of the experimental and photophysical principles involved. Further experimental studies are warranted to populate the fluorescence lifetime data for this compound, which will undoubtedly be of great value to researchers in drug development and materials science.

An In-depth Technical Guide on the Solubility of 9-Ethylanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 9-ethylanthracene in organic solvents. Despite a comprehensive literature search, specific quantitative solubility data for this compound remains elusive. However, by examining the solubility of the parent compound, anthracene, we can infer qualitative solubility characteristics. This guide provides a detailed experimental protocol for the gravimetric method, a common technique for determining the solubility of solid compounds in organic solvents. A visual workflow of this protocol is also presented to aid in experimental design. This document serves as a foundational resource for researchers seeking to determine the solubility of this compound and similar aromatic compounds.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of research, including organic electronics and medicinal chemistry. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and application. The solubility of a compound is dependent on various factors, including the physicochemical properties of both the solute and the solvent, as well as temperature and pressure.

Qualitative Solubility of Anthracene (as a proxy)

Anthracene, the parent aromatic hydrocarbon of this compound, exhibits a range of solubilities in different organic solvents. This information can serve as a useful starting point for solvent selection when working with this compound. The general principle of "like dissolves like" applies, suggesting that this compound will be more soluble in solvents with similar structural features, such as aromatic or nonpolar solvents.

Table 1: Qualitative Solubility of Anthracene in Various Organic Solvents

| Solvent Class | Example Solvents | Qualitative Solubility of Anthracene | Expected Qualitative Solubility of this compound |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | High |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Moderate to High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Moderate |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | Low to Moderate |

| Esters | Ethyl acetate | Low to Moderate | Low to Moderate |

| Alcohols | Ethanol, Methanol | Low | Low |

| Alkanes | Hexane, Heptane | Low | Low |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Low | Low |

Note: This table is based on the known solubility of anthracene and provides an educated estimation for this compound. Experimental verification is necessary.

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This gravimetric method is a reliable and commonly used technique.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath (e.g., water bath or oil bath) with temperature control (±0.1 °C)

-

Vials or flasks with airtight screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Volumetric flasks and pipettes (for solution preparation if needed)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer or shaker to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically several hours to a few days).

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a sufficient period (e.g., 1-2 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant liquid using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

-

Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven is recommended to ensure complete removal of residual solvent at a lower temperature.

-

Once the solvent is completely evaporated, transfer the dish or vial to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the dish or vial containing the dried this compound residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial tare mass of the empty dish/vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units:

-

g/100 g solvent: (mass of solute / mass of solvent) * 100

-

g/L of solution: (mass of solute / volume of solution sampled)

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for solubility determination.

Conclusion

Unveiling the Luminescence of 9-Ethylanthracene: A Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Understanding the Fluorescence of 9-Ethylanthracene in Context

The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For the parent compound, anthracene, the fluorescence quantum yield is known to be approximately 0.28–0.36 in cyclohexane. Substitution at the 9-position of the anthracene ring system can significantly influence the photophysical properties, including the quantum yield.

Simple alkyl substitution, such as with an ethyl group, is not expected to dramatically alter the electronic structure of the anthracene core in a way that would drastically increase or decrease the quantum yield from that of anthracene. Unlike substitutions with heavy atoms, which can enhance intersystem crossing and reduce fluorescence, or with extended aromatic systems that can increase the quantum yield (as seen in 9,10-diphenylanthracene where the quantum yield approaches 1.0), an ethyl group is a relatively benign substituent. However, factors such as steric hindrance affecting the planarity of the molecule and the local solvent environment can still play a role.

To provide a clear framework for experimental investigation, the following sections detail the methodologies for accurately measuring the fluorescence quantum yield of this compound.

Quantitative Data Summary

As no specific experimental data for the fluorescence quantum yield of this compound was found in the reviewed literature, a data table cannot be provided at this time. The experimental protocols outlined below provide the means to generate this data.

Experimental Protocols for Determining Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

This compound: High purity, spectroscopic grade.

-

Solvent: Spectroscopic grade, transparent in the excitation and emission wavelength range (e.g., cyclohexane, ethanol).

-

Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent, and with absorption and emission properties as close as possible to this compound. For the expected spectral range of this compound, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in cyclohexane (Φf ≈ 0.30) are suitable standards.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the chosen solvent.

-

Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

Measurement Procedure

-

Absorbance Spectra: Record the absorbance spectra of all working solutions of this compound and the standard. Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra of all working solutions of this compound and the standard using the same excitation wavelength (λex) and identical instrument settings (e.g., excitation and emission slit widths).

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to subtract any background signal.

Data Analysis

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (which are essentially the refractive index of the solvent if the same solvent is used for both).

To obtain the gradients, plot the integrated fluorescence intensity (the area under the emission curve) against the absorbance at the excitation wavelength for the series of concentrations for both the sample and the standard. The resulting plots should be linear, and the gradient can be determined from a linear regression analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental flows described in this guide.

Caption: Experimental workflow for determining fluorescence quantum yield.

Caption: Logical relationship of parameters in quantum yield calculation.

This guide provides the necessary theoretical background and practical steps for the accurate determination of the fluorescence quantum yield of this compound. By following these protocols, researchers can obtain reliable data to further the understanding of this and other fluorescent molecules in various scientific and developmental applications.

An In-depth Technical Guide to the Electronic Absorption and Emission Spectra of 9-Ethylanthracene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the electronic absorption and emission properties of 9-ethylanthracene. Due to a scarcity of published quantitative spectral data for this compound in solution, this document leverages data for the parent compound, anthracene, as a primary reference point. The fundamental principles and experimental protocols described herein are broadly applicable to the spectroscopic characterization of substituted anthracenes, including this compound.

Introduction to the Photophysical Properties of Anthracene Derivatives

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their characteristic blue fluorescence. The electronic structure of the anthracene core, consisting of three fused benzene rings, gives rise to distinct absorption and emission spectra in the ultraviolet (UV) and visible regions. The position and intensity of these spectral bands are sensitive to substitution on the anthracene ring and the surrounding solvent environment.

The ethyl group in this compound is an alkyl substituent that is expected to have a modest effect on the electronic transitions of the anthracene core compared to more strongly electron-donating or withdrawing groups. Typically, alkyl substitution may cause small red shifts (bathochromic shifts) in the absorption and emission spectra and may influence the fluorescence quantum yield and lifetime.

Electronic Absorption and Emission Spectra

The electronic transitions in anthracene involve the promotion of an electron from a π bonding orbital in the ground state (S₀) to a π* antibonding orbital in an excited singlet state (Sₙ). According to Kasha's rule, fluorescence emission typically occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀)[1].

A Jablonski diagram illustrating the key photophysical processes for a molecule like this compound is presented below.

Caption: A Jablonski diagram illustrating the photophysical processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.

Quantitative Spectral Data

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_abs | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Anthracene | Cyclohexane | 356 | 9,700 | 380, 401, 425 | 0.36 |

Data for Anthracene sourced from PhotochemCAD and Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules".

It is anticipated that the absorption and emission maxima of this compound would be slightly red-shifted compared to anthracene due to the weak electron-donating nature of the ethyl group.

Experimental Protocols

The following sections outline the standard methodologies for measuring the electronic absorption and emission spectra of aromatic compounds like this compound.

Sample Preparation

Accurate and reproducible spectroscopic measurements begin with meticulous sample preparation.

Caption: A generalized workflow for the preparation of solutions for spectroscopic analysis.

Materials:

-

This compound (ensure high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions with concentrations appropriate for absorption and fluorescence measurements. For absorption, concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range. For fluorescence, concentrations are often lower (10⁻⁶ to 10⁻⁷ M) to avoid inner filter effects.

Absorption Spectroscopy

Instrumentation:

-

UV-Visible Spectrophotometer (dual beam recommended)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize (typically 30 minutes).

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference (blank). Record the baseline spectrum.

-

Sample Measurement: Rinse the sample cuvette with the this compound solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the desired wavelength range (e.g., 250-450 nm for anthracene derivatives) and record the absorbance spectrum. The absorbance should ideally be kept below 1.0 to ensure linearity.

Emission (Fluorescence) Spectroscopy

Instrumentation:

-

Spectrofluorometer with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to a wavelength where the sample absorbs strongly, determined from the absorption spectrum (e.g., one of the absorption maxima).

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire fluorescence spectrum (e.g., for an excitation at 360 nm, scan from 370 nm to 600 nm).

-

Quantum Yield Measurement (Relative Method):

-

Measure the fluorescence spectrum of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φ_f ≈ 0.9-1.0).

-

Measure the fluorescence spectrum of the this compound solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the standard and the sample at the excitation wavelength.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

-

The following diagram outlines the logical flow for determining the fluorescence quantum yield.

Caption: A flowchart for the determination of relative fluorescence quantum yield.

Conclusion

The electronic absorption and emission spectra are critical parameters in the characterization of fluorescent molecules like this compound. While specific data for this compound is limited in the public domain, the well-established properties of anthracene provide a solid foundation for understanding its expected photophysical behavior. The experimental protocols detailed in this guide offer a robust framework for researchers to obtain the necessary spectroscopic data for this compound and other similar aromatic compounds, enabling their effective utilization in research and development. It is recommended that researchers undertaking the characterization of this compound publish their findings to enrich the available scientific data.

References

A Technical Guide to the Synthesis of 9-Substituted Anthracenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic strategies for the preparation of 9-substituted anthracenes. These compounds are of significant interest due to their unique photophysical properties, making them valuable in the development of organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry.[1][2] This document outlines key synthetic methodologies, provides detailed experimental protocols for cornerstone reactions, and presents quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies

The functionalization of the anthracene core can be broadly categorized into two main approaches: direct electrophilic substitution at the highly reactive 9-position and the functionalization of a pre-substituted anthracene, typically a 9-haloanthracene, via cross-coupling reactions.

Direct Electrophilic Substitution

The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.[3]

1.1.1. Halogenation Bromination of anthracene is a common and efficient method to produce 9-bromoanthracene, a versatile intermediate for further functionalization. The reaction exhibits high regioselectivity for the 9-position.[4][5] Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The use of NBS is often preferred as it can offer milder conditions and better control over the reaction, minimizing the formation of di-substituted products like 9,10-dibromoanthracene.[4][6]

Table 1: Comparison of Common Bromination Methods for Anthracene

| Reagent | Solvent | Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux, 1h | High | [6] |

| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | Stirring, protected from light | Good | [4][7] |

| Bromine (Br₂) | Carbon Disulfide (CS₂) | Controlled temperature | Variable |[4] |

1.1.2. Friedel-Crafts Acylation The Friedel-Crafts acylation introduces a ketone functionality at the 9-position, which can serve as a handle for further synthetic transformations. However, the regioselectivity of this reaction is highly dependent on the solvent and reaction conditions.[8][9] For instance, using chloroform as a solvent tends to favor the formation of 9-acetylanthracene, while ethylene chloride can lead to a higher proportion of the 1-acetyl isomer.[10][11] Mechanochemical (solvent-free) methods have also been explored, which can yield the 9-substituted product, albeit sometimes in low yields.[12]

Table 2: Effect of Solvent on Friedel-Crafts Acetylation of Anthracene

| Acylating Agent | Catalyst | Solvent | Major Product(s) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Acetyl Chloride | AlCl₃ | Chloroform | 9-Acetylanthracene | High | [10] |

| Acetyl Chloride | AlCl₃ | Ethylene Chloride | 1-Acetylanthracene | High | [11] |

| Acetic Anhydride | AlCl₃ | Benzene | Complex Mixture | Moderate | [8] |

| Succinic Anhydride | AlCl₃ | Mechanochemical | 9-Substituted Product | Low |[12] |

1.1.3. Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is the most effective method for synthesizing 9-anthracenecarboxaldehyde, another crucial building block.[13] This reaction involves treating anthracene with a formylating agent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[14][15] The resulting aldehyde is a versatile intermediate for synthesizing various derivatives, including Schiff bases and other functionalized molecules.[16]

Cross-Coupling Reactions from 9-Haloanthracenes

9-Bromoanthracene is the most common starting material for palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.

1.2.1. Suzuki-Miyaura Coupling This is a powerful and widely used method for synthesizing 9-aryl and 9-vinyl anthracenes. It involves the reaction of 9-bromoanthracene with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base.[17][18] This reaction tolerates a wide range of functional groups and has been successfully applied in both conventional solvent-based systems and under mechanochemical (solid-state) conditions.[19]

1.2.2. Sonogashira Coupling The Sonogashira coupling is the premier method for synthesizing 9-alkynylanthracenes. This reaction couples 9-bromoanthracene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt.[20] These alkynylated products are of interest in materials science for their electronic and optical properties.

Table 3: Examples of Suzuki-Miyaura Coupling with 9-Bromoanthracene

| Boronic Acid/Ester | Catalyst | Base | Solvent(s) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/THF | Good | [17] |

| Arylboronic acids | Palladacycle IA | K₂CO₃ (aq) | THF | Good | [21] |

| Phenylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | High (Mechanochemical) |[19] |

Synthetic Workflows and Logical Relationships

The choice of synthetic route depends heavily on the desired substituent at the 9-position. The following diagrams illustrate common synthetic pathways and the logic for selecting a particular method.

Caption: General synthetic workflow starting from anthracene.

Caption: Logical decision-making for synthetic route selection.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of key 9-substituted anthracene intermediates.

Protocol 1: Synthesis of 9-Bromoanthracene via NBS Bromination

This protocol is adapted from a microscale experimental procedure.[6]

-

Materials:

-

Anthracene (50 mg, 0.28 mmol)

-

N-Bromosuccinimide (NBS) (50 mg, 0.28 mmol)

-

Carbon tetrachloride (CCl₄), anhydrous (0.4 mL)

-

Iodine/CCl₄ solution (1 drop of a 200 mg I₂ in 10 mL CCl₄ solution) as a radical initiator.

-

-

Procedure:

-

In a conic vial equipped with a magnetic spin vane, combine anthracene (50 mg) and NBS (50 mg).

-

Add 0.4 mL of anhydrous CCl₄ to the vial.

-

Add one drop of the I₂/CCl₄ solution to initiate the reaction.

-

Fit the vial with a water-jacketed condenser and a drying tube.

-

Heat the mixture to reflux and maintain for 1 hour. A brownish color will develop, and solid succinimide will precipitate.

-

After the reflux period, cool the mixture to room temperature.

-

Filter the solid succinimide under vacuum using a Hirsch funnel and wash the solid with two 1 mL portions of cold CCl₄.

-

Transfer the combined filtrate to a tared 10 mL round-bottom flask.

-

Remove the CCl₄ solvent under reduced pressure using a rotary evaporator.

-

The resulting greenish-yellow solid is 9-bromoanthracene. Dry the solid to a constant weight and calculate the yield. Further purification can be achieved by recrystallization from ethanol.[4][5]

-

Protocol 2: Synthesis of 9-Anthracenecarboxaldehyde via Vilsmeier-Haack Reaction

This protocol is based on established Vilsmeier-Haack formylation procedures for anthracene.[14][15]

-

Materials:

-

Anthracene (5.0 g, 28 mmol)

-

N-methylformanilide (11.5 g, 85 mmol)

-

Phosphorus oxychloride (POCl₃) (13.0 g, 85 mmol)

-

o-Dichlorobenzene (50 mL)

-

Crystalline sodium acetate (140 g)

-

Water

-

-

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add anthracene (5.0 g) and o-dichlorobenzene (50 mL).

-

Heat the mixture to 70-80°C to dissolve the anthracene.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (13.0 g) to N-methylformanilide (11.5 g) while cooling in an ice bath.

-

Add the prepared Vilsmeier reagent dropwise to the hot anthracene solution over 30 minutes.

-

After the addition is complete, heat the reaction mixture on a steam bath for 1 hour.

-

Cool the mixture and hydrolyze the intermediate by adding a solution of sodium acetate (140 g) in 250 mL of water.

-

Perform steam distillation to remove the o-dichlorobenzene and most of the N-methylaniline.

-

Cool the residual reddish oil, which will solidify. Decant the aqueous layer.

-

Wash the crude solid with 6 N hydrochloric acid and then thoroughly with water.

-

The crude 9-anthracenecarboxaldehyde can be purified by recrystallization from glacial acetic acid or ethanol to yield yellow crystals.

-

Protocol 3: Synthesis of 9-Phenylanthracene via Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction.[17]

-

Materials:

-

9-Bromoanthracene (257 mg, 1.0 mmol)

-

Phenylboronic acid (146 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (2 mL)

-

Toluene (5 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

-

Procedure:

-

In a round-bottom flask, combine 9-bromoanthracene (257 mg), phenylboronic acid (146 mg), and Pd(PPh₃)₄ (58 mg).

-

Add toluene (5 mL), THF (5 mL), and the 2 M aqueous Na₂CO₃ solution (2 mL).

-

Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).

-

Heat the biphasic mixture to reflux with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 9-phenylanthracene.

-

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. Its catalytic cycle is a fundamental concept for professionals in drug development and materials science.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This guide provides a foundational understanding of the key methods employed for the synthesis of 9-substituted anthracenes. The choice of methodology will ultimately be guided by the nature of the desired substituent, the availability of starting materials, and the required scale of the synthesis.

References

- 1. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Anthracene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. africaresearchconnects.com [africaresearchconnects.com]

- 11. scite.ai [scite.ai]

- 12. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 9-Anthracenecarboxaldehyde 97 642-31-9 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 19. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 20. Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for the Synthesis of 9-Arylanthracenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 9-arylanthracenes, a key structural motif in materials science and medicinal chemistry, is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and high-yielding route to these important compounds, starting from readily available 9-haloanthracenes and arylboronic acids. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data on various reaction systems, and a look into the catalytic cycle.

Core Concepts and Mechanism

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 9-haloanthracene to a low-valent palladium(0) species, forming a palladium(II) intermediate.

-

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center, a process facilitated by the base. The exact mechanism of transmetalation can vary depending on the reaction conditions.

-

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium complex, which forms the desired 9-arylanthracene product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: A Comparative Overview

The efficiency of the Suzuki-Miyaura coupling for synthesizing 9-arylanthracenes is influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the coupling partners. Below are tables summarizing quantitative data from various studies.

Table 1: Mono-arylation of 9-Bromoanthracene

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 12 | 85 | [2] |

| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 12 | 88 | [2] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 12 | 90 | [2] |

| Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (1) | 22 wt% K₂CO₃ (aq) | Toluene | Reflux | Not specified | [3] |

| Phenylboronic acid | Pd₂(dba)₃ (2.5), SPhos (7.5) | K₃PO₄ | 1,4-Dioxane | 24 | 87 (mechanochemical) | [4] |

Table 2: Bis-arylation of 9,10-Dibromoanthracene

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol | Not specified | Good | [1] |

| 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol | Not specified | Good | [1] |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol | Not specified | Good | [1] |

| Benzofuran-2-boronic acid | Palladacycle IA (0.5) | 2M K₂CO₃ | THF/H₂O | 12 | 82 (mono-arylated) | [5] |

| Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | THF/H₂O | 12 | 15 (mono-arylated) | [5] |

| Phenylboronic acid | PdCl₂ (2) | K₂CO₃ | THF/H₂O | 12 | 20 (mono-arylated) | [5] |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | THF/H₂O | 12 | 40 (mono-arylated) | [5] |

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a 9-arylanthracene via Suzuki-Miyaura cross-coupling, adapted from the literature.[3] This procedure can be modified for different substrates with appropriate optimization.

General Procedure for the Synthesis of 9-Arylanthracene:

-

Reaction Setup: To a round-bottom flask or a Schlenk tube equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv.), the desired arylboronic acid (1.0-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Base Addition: Add the solvent system (e.g., toluene and an aqueous solution of the base, or a mixture of an organic solvent like dioxane with an aqueous base). A common base is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Inert Atmosphere: The reaction vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of evacuation and backfilling.

-

Reaction: The reaction mixture is heated to the desired temperature (often reflux) with vigorous stirring for the specified amount of time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure 9-arylanthracene.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the construction of 9-arylanthracenes. The reaction's tolerance to a wide range of functional groups, coupled with the commercial availability of a vast array of boronic acids, makes it an invaluable tool for researchers in both academic and industrial settings. Further optimization of reaction conditions, including the development of more active and robust catalyst systems, continues to broaden the scope and applicability of this remarkable transformation.

References

- 1. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Crystal Structure of 9-Ethylanthracene: A Technical Overview

Note to the reader: As of November 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a thorough review of relevant scientific literature, has revealed no publicly available experimental crystal structure data for 9-Ethylanthracene.

To provide a relevant and technically detailed guide, this document presents the crystal structure analysis of the closely related compound, 9-Methylanthracene . The structural similarity between these two molecules—differing only by a single methylene group in the alkyl substituent—makes 9-Methylanthracene an excellent illustrative model. The experimental methodologies and data presentation formats detailed herein are directly applicable to the study of this compound, should its crystal structure be determined in the future.

Crystal Structure of 9-Methylanthracene: An Illustrative Example

The crystal structure of 9-Methylanthracene has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise insights into the molecular geometry, packing, and intermolecular interactions within the solid state.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 9-Methylanthracene.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ |

| Formula Weight | 192.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 8.423(2) Å |

| b | 14.133(3) Å |

| c | 8.818(2) Å |

| α | 90° |

| β | 98.43(3)° |

| γ | 90° |

| Volume | 1037.1(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.230 g/cm³ |

Selected Molecular Geometry

The tables below present selected bond lengths and angles within the 9-Methylanthracene molecule, offering a quantitative description of its internal structure.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C(9) | C(9A) | 1.423(3) |

| C(9) | C(8A) | 1.428(3) |

| C(9) | C(11) | 1.508(3) |

| C(4A) | C(10A) | 1.429(3) |

| C(10) | C(10A) | 1.370(3) |

| C(1) | C(2) | 1.365(4) |

| C(2) | C(3) | 1.421(4) |

| C(3) | C(4) | 1.358(4) |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(9A) | C(9) | C(8A) | 119.3(2) |

| C(9A) | C(9) | C(11) | 120.4(2) |

| C(8A) | C(9) | C(11) | 120.3(2) |

| C(10) | C(10A) | C(4A) | 121.2(2) |

| C(10) | C(10A) | C(9A) | 120.1(2) |

| C(4A) | C(10A) | C(9A) | 118.7(2) |

| C(1) | C(9A) | C(9) | 122.0(2) |

| C(4) | C(4A) | C(10A) | 121.9(2) |

Experimental Protocols

The determination of a crystal structure, such as that of 9-Methylanthracene, follows a well-defined experimental workflow. The primary technique employed is single-crystal X-ray diffraction.

Synthesis and Crystallization of 9-Methylanthracene

-

Synthesis: 9-Methylanthracene can be synthesized via standard organic chemistry methods, such as a Grignard reaction between 9-bromoanthracene and methylmagnesium bromide, or a Friedel-Crafts alkylation of anthracene.

-

Purification: The crude product is purified by column chromatography or recrystallization to achieve high purity suitable for single crystal growth.

-

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The integrated intensities of the diffraction spots are calculated.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map of the unit cell. This reveals the positions of the atoms in the crystal structure.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. This process optimizes the atomic coordinates, and thermal displacement parameters.

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and ensure the quality of the model. The final crystallographic data is then typically deposited in a public database such as the CCDC.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of a crystal structure and a simplified representation of the molecular structure of 9-Alkylanthracenes.

Caption: Experimental workflow for crystal structure determination.

Caption: Structural relationship of 9-Alkylanthracenes.

Methodological & Application

Application Notes: 9-Ethylanthracene as a Fluorescent Probe for Environmental Polarity

Introduction

9-Ethylanthracene is a hydrophobic, aromatic hydrocarbon that exhibits fluorescence sensitive to the polarity of its local environment. This property makes it a valuable tool for researchers, scientists, and drug development professionals to probe the microenvironments of various systems, such as micelles, polymer matrices, and biological membranes. The fluorescence emission spectrum of this compound can provide insights into the polarity and viscosity of these systems at a molecular level.

The underlying principle of its function as a polarity probe lies in the phenomenon of solvatochromism, where the fluorescence emission spectrum of a molecule shifts in response to the polarity of the surrounding solvent. In non-polar environments, this compound exhibits a well-resolved vibronic structure in its fluorescence spectrum. As the polarity of the environment increases, the emission spectrum broadens, and a slight red shift (bathochromic shift) may be observed. This change is attributed to the stabilization of the excited state of the fluorophore by the polar solvent molecules.

Key Applications

-

Characterization of Micelles: Determining the critical micelle concentration (CMC) and probing the polarity of the micellar core.

-

Polymer Science: Investigating the polarity of polymer microdomains and monitoring polymerization processes.

-

Biophysical Studies: Assessing the polarity of lipid bilayers and protein binding sites.

-

Drug Delivery: Characterizing the microenvironment of drug-carrier systems.

Data Presentation

Table 1: Photophysical Properties of 9-Methylanthracene in Various Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 1.88 | ~365, 385 | ~390, 410, 430 | ~0.30 | ~4.5 |

| Toluene | 2.38 | ~366, 386 | ~392, 412, 432 | ~0.28 | ~4.3 |

| Dichloromethane | 8.93 | ~367, 387 | ~395, 415, 435 | ~0.25 | ~4.0 |

| Acetone | 20.7 | ~368, 388 | ~398, 418, 438 | ~0.22 | ~3.8 |

| Ethanol | 24.6 | ~368, 388 | ~400, 420, 440 | ~0.20 | ~3.6 |

| Methanol | 32.7 | ~369, 389 | ~402, 422, 442 | ~0.18 | ~3.5 |

| Acetonitrile | 37.5 | ~369, 389 | ~403, 423, 443 | ~0.15 | ~3.3 |

Note: The data presented is for 9-methylanthracene and serves as a close approximation for this compound. Actual values for this compound may vary slightly.

Mandatory Visualizations

Caption: Principle of Polarity Sensing.

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: General Procedure for Polarity Assessment

This protocol provides a general framework for using this compound to probe the polarity of a given medium.

Materials:

-

This compound

-

Spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, acetonitrile)

-

Sample of interest (e.g., surfactant solution, polymer solution)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a non-polar solvent like hexane. Store in the dark to prevent photodegradation.

-

Sample Preparation:

-

For liquid samples (e.g., micellar solutions), add a small aliquot of the this compound stock solution to the sample to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the volume of the added stock solution is minimal to not significantly alter the sample's properties.

-

For solid samples (e.g., polymer films), dissolve the polymer and this compound in a common volatile solvent. Cast a film and allow the solvent to evaporate completely.

-

-

Equilibration: Allow the probe to equilibrate within the sample. For solutions, this may take a few minutes of gentle mixing. For films, ensure the probe is evenly distributed.

-

Absorption Measurement: Record the UV-Vis absorption spectrum of the sample containing this compound to determine the optimal excitation wavelength (λ_ex), which is typically the absorption maximum.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the determined λ_ex.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-500 nm).

-

-

Data Analysis:

-

Note the position of the emission maxima (λ_em).

-

Observe the vibronic structure of the emission spectrum. A more pronounced structure indicates a non-polar environment, while a broader, less-defined spectrum suggests a more polar environment.

-

Compare the emission spectrum of the sample to the spectra of this compound in solvents of known polarity (from the reference table) to estimate the effective polarity of the sample's microenvironment.

-

Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol describes the use of this compound to determine the CMC of a surfactant.

Materials:

-

This compound

-

Surfactant of interest

-

Deionized water

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare Surfactant Solutions: Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.

-

Add Probe: To each surfactant solution, add a small, constant amount of a concentrated stock solution of this compound (in a volatile solvent like acetone or ethanol) to achieve a final probe concentration of approximately 1-5 µM. Gently mix and allow the volatile solvent to evaporate.

-

Equilibration: Allow the solutions to equilibrate for at least 30 minutes.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer (typically around 365 nm).

-

Measure the fluorescence intensity at a specific emission wavelength (e.g., the maximum emission wavelength in a non-polar solvent, ~410 nm) for each surfactant concentration.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the surfactant concentration.

-

Below the CMC, the fluorescence intensity will be low as this compound is in a polar aqueous environment.

-

Above the CMC, the probe will partition into the non-polar micellar core, leading to a significant increase in fluorescence intensity.

-

The CMC is determined from the inflection point of the intensity versus concentration plot. This is typically found at the intersection of the two linear portions of the graph.

-

Application Notes and Protocols for Fluorescence Quenching Studies Using 9-Ethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 9-ethylanthracene as a fluorescent probe in quenching studies. These methodologies are particularly relevant for investigating molecular interactions, with applications in basic research and drug discovery.

Introduction to Fluorescence Quenching with this compound

This compound is a hydrophobic, polycyclic aromatic hydrocarbon that exhibits strong fluorescence in the blue region of the visible spectrum. Its well-defined emission properties and sensitivity to its local environment make it an excellent fluorescent probe for studying molecular interactions through fluorescence quenching.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. The two primary mechanisms of quenching are dynamic (collisional) and static.

-

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation to the ground state. This process is dependent on the diffusion of the fluorophore and quencher.

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

The Stern-Volmer equation is fundamental to analyzing fluorescence quenching data:

I₀ / I = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant.

-

kq is the bimolecular quenching rate constant.

-

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

-

[Q] is the concentration of the quencher.

By analyzing the relationship between the fluorescence intensity and the quencher concentration, valuable information about the nature of the interaction, binding constants, and accessibility of the fluorophore can be obtained.

Applications in Research and Drug Development

Fluorescence quenching studies using this compound and similar probes are powerful tools in various scientific disciplines:

-

Probing Protein Conformation and Dynamics: By attaching a quencher to a specific site on a protein, the accessibility of a nearby fluorescent probe like this compound can be monitored, providing insights into conformational changes.

-

Studying Protein-Ligand Interactions: The binding of a ligand to a protein can alter the local environment of a fluorescent probe, leading to a change in fluorescence intensity. This can be used to determine binding affinities and for screening potential drug candidates.[1][2][3][4]

-

Enzyme Activity Assays: Quenching-based assays can be designed to monitor enzyme activity. For instance, an enzyme may cleave a substrate, separating a fluorophore from a quencher and leading to an increase in fluorescence.[5][6]

-

High-Throughput Screening (HTS) in Drug Discovery: Fluorescence quenching is a robust and sensitive technique that is well-suited for HTS of large compound libraries to identify potential inhibitors or modulators of a biological target.[7][8][9][10]

Data Presentation: Photophysical Properties and Quenching Parameters